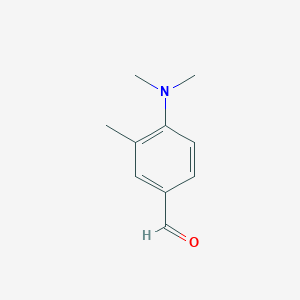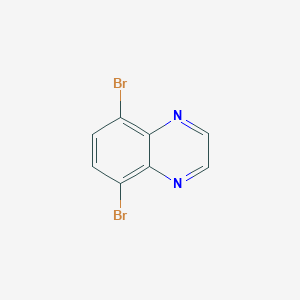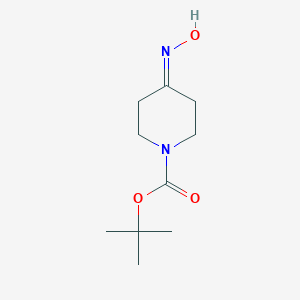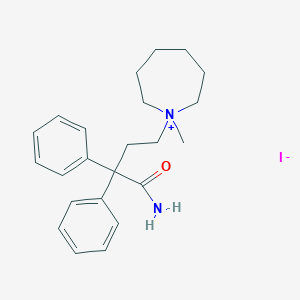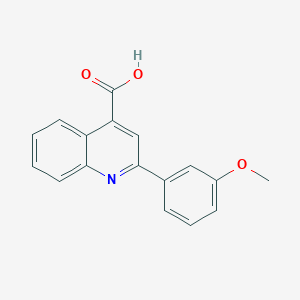
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
“2-(3-Methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H13NO3 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “2-(3-Methoxyphenyl)quinoline-4-carboxylic acid” has been reported in the literature. One method involves the Doebner reaction, which is a chemical reaction of an aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids . Another method involves the Claisen-Schmidt condensation . The synthesis process also involves steps like amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)quinoline-4-carboxylic acid” can be analyzed using various spectroscopic techniques. The compound has been characterized by ¹H-NMR, (13)C-NMR . In the crystal, molecules are linked via O—HÁ Á Á.N hydrogen bonds .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used as a starting material in the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives . It has also been used in the synthesis of quinoline-4-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methoxyphenyl)quinoline-4-carboxylic acid” include its molecular weight, which is 279.3 . The compound is a gray powder with a melting point of 97–99°C .Aplicaciones Científicas De Investigación
“2-(3-Methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H13NO3 . It is used for research purposes . Unfortunately, the specific applications, methods of application, and outcomes of using this compound in scientific research are not readily available in the sources I have access to.
-
Pharmaceutical Research Quinoline and its derivatives have been extensively studied for their biological and pharmaceutical activities . They are often used as scaffolds in drug discovery and play a major role in medicinal chemistry .
-
Dye Manufacturing Some quinoline derivatives are used in the production of dyes . They serve as intermediates in the synthesis of finished dyes and pigments .
-
Synthesis of Bioactive Molecules Quinoline derivatives can be used in the large-scale synthesis of bioactive molecules . This includes anilines with both electron-withdrawing and electron-donating groups .
-
Preparation of Novel Complexes Certain quinoline derivatives have been used in the preparation of novel complexes. For example, 4-Methoxy-2-quinolinecarboxylic acid was used in the preparation of novel oxorhenium (V) complexes .
-
Pharmaceutical Research Quinoline and its derivatives have been extensively studied for their biological and pharmaceutical activities . They are often used as scaffolds in drug discovery and play a major role in medicinal chemistry .
-
Dye Manufacturing Some quinoline derivatives are used in the production of dyes . They serve as intermediates in the synthesis of finished dyes and pigments .
-
Synthesis of Bioactive Molecules Quinoline derivatives can be used in the large-scale synthesis of bioactive molecules . This includes anilines with both electron-withdrawing and electron-donating groups .
-
Preparation of Novel Complexes Certain quinoline derivatives have been used in the preparation of novel complexes. For example, 4-Methoxy-2-quinolinecarboxylic acid was used in the preparation of novel oxorhenium (V) complexes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFRTWITLNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248787 | |
| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
159782-19-1 | |
| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159782-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



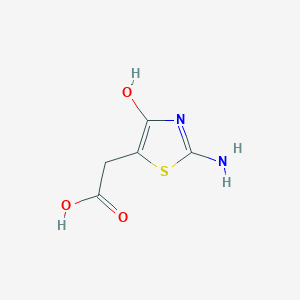
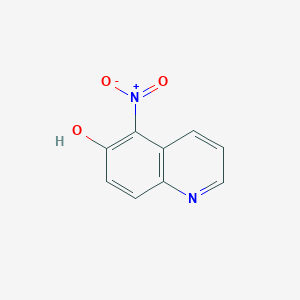
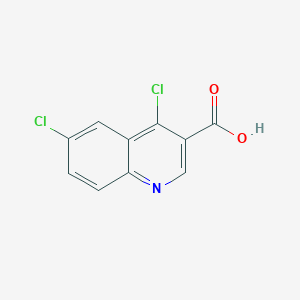
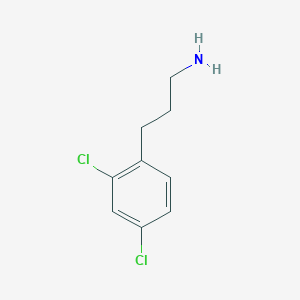
![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
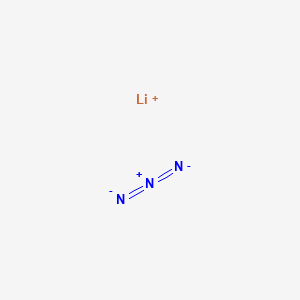
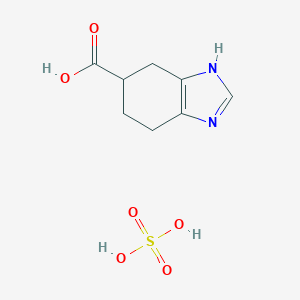

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
